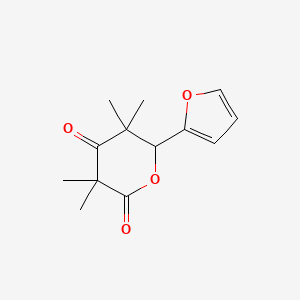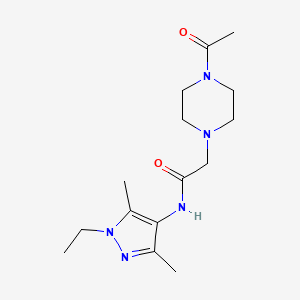
N-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylthio)propanamide
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylthio)propanamide, also known as CTZ, is a chemical compound that has been extensively studied for its various pharmacological activities. It belongs to the class of triazole derivatives and is commonly used in scientific research for its broad-spectrum antifungal and antibacterial properties.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylthio)propanamide is not fully understood, but it is believed to involve the inhibition of fungal and bacterial cell wall synthesis. It has been shown to inhibit the activity of the enzyme beta-(1,3)-D-glucan synthase, which is involved in the synthesis of fungal cell walls. N-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylthio)propanamide has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylthio)propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of fungi and bacteria, as well as to have anti-inflammatory and antioxidant properties. N-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylthio)propanamide has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylthio)propanamide for lab experiments is its broad-spectrum activity against fungi and bacteria. It is also relatively easy to synthesize and can be used at low concentrations. However, N-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylthio)propanamide does have some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are many potential future directions for the study of N-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylthio)propanamide. One area of research could be the development of novel N-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylthio)propanamide derivatives with improved pharmacological properties. Another area of research could be the investigation of N-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylthio)propanamide's potential use in cancer treatment, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylthio)propanamide and its potential toxicity.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylthio)propanamide has been extensively studied for its pharmacological activities, particularly its antifungal and antibacterial properties. It has been shown to be effective against a wide range of fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. N-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylthio)propanamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of tumor cells.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c1-7(18-11-13-6-14-16-11)10(17)15-9-4-2-8(12)3-5-9/h2-7H,1H3,(H,15,17)(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQYSWWVRIGYJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide](/img/structure/B4084980.png)

![8-(2-bromophenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4084997.png)


![1-[(3,4-dihydro-1(2H)-quinolinylsulfonyl)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B4085013.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-methyl-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4085019.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B4085022.png)
![N-1,3-benzothiazol-2-yl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B4085033.png)
![ethyl 4-{5-iodo-2-[(3-pyridinylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4085042.png)

![N-[(2-methyl-5-nitrophenyl)sulfonyl]glycine](/img/structure/B4085056.png)
